molecular formula C11H14ClNO B5907008 3-(2-chlorophenyl)-N-ethylpropanamide

3-(2-chlorophenyl)-N-ethylpropanamide

カタログ番号: B5907008
分子量: 211.69 g/mol
InChIキー: MCFWFTIKXXDATG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Contextualization of Propanamide Derivatives in Contemporary Chemical and Biological Research

Propanamide derivatives are a versatile class of organic compounds that feature prominently in modern chemical and biological research. ontosight.ai The propanamide scaffold, with its characteristic amide functional group, serves as a crucial building block in the synthesis of a wide array of more complex molecules, including many pharmaceuticals. solubilityofthings.comwikipedia.org The amide bond is a fundamental linkage in biological systems, notably in peptides and proteins, and its presence in synthetic molecules can facilitate interactions with biological targets. solubilityofthings.com

In medicinal chemistry, these derivatives have been explored for a range of potential therapeutic applications. Research has shown that compounds with a propanamide backbone have been investigated for analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai The specific biological activity is highly dependent on the nature and position of the substituents attached to the propanamide core. ontosight.ai Furthermore, propanamide and its derivatives are utilized as intermediates in various industrial chemical processes, including the manufacturing of polymers and agrochemicals. solubilityofthings.com The study of these derivatives contributes to the development of novel compounds with tailored biological and chemical properties. nih.gov

Table 1: Examples of Propanamide Derivatives in Research

Derivative NameResearch Context/ApplicationReference
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamideInvestigated as a chlorine-containing derivative of ibuprofen. mdpi.com
(±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamideSynthesized as a derivative of naproxen (B1676952) to mask the free carboxylic acid group. mdpi.com
Propanamide-sulfonamide conjugatesStudied as potential dual inhibitors of urease and cyclooxygenase-2 (COX-2). nih.gov
Novel propanamide analogues from Streptomyces sp. Q24Investigated for antiproliferative activities. wikipedia.org

Strategic Importance of Chlorophenyl and N-Ethyl Moieties in Organic Chemistry

The chlorophenyl moiety , particularly the presence of a chlorine atom on the phenyl ring, is a common feature in many biologically active compounds and approved drugs. mdpi.commdpi.com The inclusion of chlorine can profoundly affect a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.com As a halogen, chlorine is an electronegative, lipophilic substituent. Its presence can increase the molecule's lipid solubility, which may enhance its ability to cross biological membranes. mdpi.com This modification is a well-established strategy in drug design to improve a compound's potency and metabolic stability. mdpi.commdpi.com The position of the chlorine atom on the aromatic ring is also critical; in 3-(2-chlorophenyl)-N-ethylpropanamide, the ortho-positioning can induce specific steric constraints and electronic effects that differ from meta or para substitutions, influencing how the molecule interacts with its environment or biological targets. nih.gov

The N-ethyl moiety is an alkyl group attached to the amide nitrogen. In organic chemistry, N-alkylation is a fundamental reaction used to modify the properties of amines and amides. wikipedia.org The ethyl group, with the formula -CH₂CH₃, can influence a molecule's steric profile, solubility, and metabolism. wikipedia.org Compared to an unsubstituted amide (-NH₂) or an N-methyl group, the N-ethyl group provides a moderate increase in lipophilicity and size. This can affect the molecule's binding affinity to target proteins or enzymes and can alter its metabolic pathway, potentially protecting the amide bond from enzymatic hydrolysis. The presence of such N-alkyl groups is a key consideration in the design of compounds with specific biological activities. nih.gov

Table 2: Influence of Key Moieties on Molecular Properties

MoietyGeneral Impact on Molecular PropertiesRelevance in Chemical Synthesis & Research
ChlorophenylIncreases lipophilicity; affects electronic distribution; can enhance metabolic stability and biological potency.Commonly incorporated in drug design to modulate pharmacokinetic and pharmacodynamic profiles. mdpi.commdpi.com
N-EthylProvides moderate steric bulk; increases lipophilicity compared to N-H or N-methyl; can influence solubility and metabolic stability.Used to fine-tune the physical and biological properties of amide-containing compounds. wikipedia.orgnih.gov

Fundamental Research Questions and Objectives Pertaining to 3-(2-chlorophenyl)-N-ethylpropanamide

The specific structure of 3-(2-chlorophenyl)-N-ethylpropanamide prompts several fundamental research questions that form the basis for its scientific investigation. Given the known activities of related compounds, research into this molecule would likely be driven by objectives aimed at elucidating its unique chemical and potential biological characteristics.

The primary research objectives would center on its synthesis, characterization, and the exploration of its reactivity and potential applications. A key question is how the combination of the 2-chlorophenyl group and the N-ethyl group on a propanamide framework dictates its properties compared to other isomers or analogues. For instance, understanding the impact of the ortho-chloro substitution on the molecule's conformational flexibility is a significant area of inquiry. Further investigations could explore its utility as an intermediate in the synthesis of more complex, potentially bioactive molecules. The systematic study of this compound could provide valuable insights into structure-property relationships within this class of substituted amides.

Table 3: Core Research Objectives for 3-(2-chlorophenyl)-N-ethylpropanamide

Research ObjectiveKey QuestionsScientific Rationale
Synthetic Methodologies What are the most efficient and scalable synthetic routes to produce high-purity 3-(2-chlorophenyl)-N-ethylpropanamide?Establishing reliable synthesis is the first step for any further chemical or biological study.
Structural and Physicochemical Characterization What are the definitive spectroscopic (NMR, IR, MS) and crystallographic properties of the compound? How does the ortho-chloro substituent influence its solid-state structure and conformational preferences?Precise characterization is essential for confirming the molecular structure and understanding its intrinsic physical properties. biointerfaceresearch.com
Comparative Analysis How do the properties of the 2-chloro isomer differ from its 3-chloro and 4-chloro counterparts? What is the influence of the N-ethyl group versus other N-alkyl substituents?Systematic comparison helps to delineate structure-activity and structure-property relationships. nih.gov
Reactivity and Application as a Precursor What is the chemical reactivity of the compound? Can it serve as a versatile intermediate for the synthesis of more complex heterocyclic or polyfunctional molecules?Exploring its synthetic utility could open new avenues for creating novel chemical entities. mdpi.com

特性

IUPAC Name

3-(2-chlorophenyl)-N-ethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-13-11(14)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFWFTIKXXDATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 2 Chlorophenyl N Ethylpropanamide

Elucidation of Optimal Synthetic Routes for 3-(2-chlorophenyl)-N-ethylpropanamide

The creation of the amide bond in 3-(2-chlorophenyl)-N-ethylpropanamide is the central transformation in its synthesis. This can be achieved through several established methodologies, starting from 3-(2-chlorophenyl)propanoic acid and ethylamine (B1201723).

Amide Bond Formation Strategies: Coupling Reagents and Reaction Conditions

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures. To circumvent this, a variety of coupling reagents and activation methods have been developed to facilitate amide bond formation under milder conditions. The synthesis of 3-(2-chlorophenyl)-N-ethylpropanamide can be effectively achieved by activating the carboxylic acid group of 3-(2-chlorophenyl)propanoic acid.

One of the most common strategies involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished by treating 3-(2-chlorophenyl)propanoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(2-chlorophenyl)propanoyl chloride is then reacted with ethylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This method, a variant of the Schotten-Baumann reaction, is generally high-yielding and proceeds under mild conditions. chemguide.co.uk

Alternatively, a plethora of coupling reagents can be employed to mediate the direct reaction between 3-(2-chlorophenyl)propanoic acid and ethylamine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts.

Coupling Reagent ClassExamplesGeneral Reaction Conditions
CarbodiimidesDicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Room temperature, various solvents (e.g., DCM, DMF)
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)Room temperature, often with a non-nucleophilic base (e.g., DIPEA)
Uronium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Room temperature, presence of a base

These coupling reactions are typically performed at room temperature and are compatible with a wide range of functional groups, making them versatile for the synthesis of complex molecules.

Stereoselective Synthesis Approaches for Chiral Analogs of 3-(2-chlorophenyl)-N-ethylpropanamide (if applicable)

While 3-(2-chlorophenyl)-N-ethylpropanamide itself is not chiral, the introduction of a substituent at the α- or β-position of the propanamide backbone would create a stereocenter. The synthesis of enantiomerically pure chiral analogs is crucial for studying their biological activities, as different enantiomers can have distinct pharmacological profiles. Stereoselective synthesis of such analogs can be achieved through several key strategies.

One prominent approach is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent stereoselective transformation. wikipedia.org For the synthesis of chiral analogs of 3-(2-chlorophenyl)-N-ethylpropanamide, a chiral amine or a chiral derivative of the carboxylic acid could be employed. For instance, a chiral oxazolidinone, as pioneered by Evans, can be acylated with 3-(2-chlorophenyl)propanoic acid. researchgate.net The resulting N-acyl oxazolidinone can then undergo diastereoselective alkylation at the α-position. Subsequent removal of the chiral auxiliary by reaction with ethylamine would yield the desired enantiomerically enriched α-substituted amide. Pseudoephenamine is another practical chiral auxiliary that has been shown to be effective in the asymmetric synthesis of amides. nih.gov

Another powerful technique is asymmetric catalysis . This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, the asymmetric hydrogenation of a suitable unsaturated precursor, such as a 3-(2-chlorophenyl)propenamide derivative, using a chiral transition metal catalyst (e.g., with a BINAP or DuPhos ligand) could furnish the chiral amide with high enantioselectivity. rsc.org Furthermore, catalytic asymmetric methods for the construction of β-azido amides could be adapted to introduce a chiral center at the β-position, which could then be further functionalized. organic-chemistry.orgrsc.org

Scalable Synthetic Protocols for Research-Scale Production

For the production of 3-(2-chlorophenyl)-N-ethylpropanamide on a larger, research-scale, the chosen synthetic route must be efficient, cost-effective, and safe. While many of the aforementioned amide bond formation strategies are suitable, some are more amenable to scale-up than others.

The conversion of 3-(2-chlorophenyl)propanoic acid to its acyl chloride followed by reaction with ethylamine is a robust and widely used method in industrial settings. The reagents, such as thionyl chloride, are relatively inexpensive, and the reactions are typically high-yielding. However, the handling of corrosive reagents and the management of byproducts are important considerations.

The use of coupling reagents like EDC is also common in larger-scale syntheses, particularly in the pharmaceutical industry. While more expensive than the acyl chloride route, they often offer milder reaction conditions and simpler workup procedures.

For even larger scales, continuous flow chemistry presents a promising alternative to traditional batch processing. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters, improved heat transfer, and enhanced safety. This technology can enable the rapid and efficient production of amides on a larger scale.

Functionalization and Derivatization of 3-(2-chlorophenyl)-N-ethylpropanamide

The molecular scaffold of 3-(2-chlorophenyl)-N-ethylpropanamide offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship studies.

Chemical Modifications of the 2-Chlorophenyl Moiety

The 2-chlorophenyl group is a versatile handle for a variety of chemical transformations, primarily through manipulation of the carbon-chlorine bond.

Cross-Coupling Reactions: The chlorine atom can be replaced with other functional groups using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , for instance, would allow for the reaction of 3-(2-chlorophenyl)-N-ethylpropanamide with a boronic acid or boronate ester in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.govorganic-chemistry.org This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring.

Halogen Exchange Reactions: The chloro substituent can be exchanged for another halogen, such as fluorine, bromine, or iodine. psu.edunih.gov These reactions are often catalyzed by metal complexes and can provide access to derivatives with altered electronic and steric properties. nih.gov For example, conversion to the corresponding aryl iodide would facilitate subsequent cross-coupling reactions that may be less efficient with the aryl chloride.

Derivatization at the N-Ethyl Position

The secondary amide functionality in 3-(2-chlorophenyl)-N-ethylpropanamide provides opportunities for further derivatization at the nitrogen atom.

N-Alkylation: The hydrogen atom on the amide nitrogen can be replaced with an alkyl or aryl group. This typically requires deprotonation of the amide with a strong base, such as sodium hydride, to form the corresponding amide anion, which then acts as a nucleophile in a reaction with an alkyl halide. stackexchange.com Alternatively, catalytic methods for the N-alkylation of amides using alcohols or alkenes have been developed. flvc.orgrsc.orgnih.gov

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to regenerate 3-(2-chlorophenyl)propanoic acid and ethylamine. libretexts.orgsavemyexams.com This reaction is fundamental to the degradation of the molecule and can be utilized to confirm its structure.

Alterations of the Propanamide Backbone

There is no published research on the chemical transformations involving the propanamide backbone of 3-(2-chlorophenyl)-N-ethylpropanamide. Hypothetically, the propanamide backbone could undergo various reactions common to amides, such as hydrolysis under acidic or basic conditions to yield 3-(2-chlorophenyl)propanoic acid and ethylamine. Other potential transformations could include reduction of the amide carbonyl group or reactions at the α- and β-positions of the propanoyl chain. However, without specific studies on this molecule, any discussion of reaction conditions, yields, and product distributions would be entirely theoretical.

Mechanistic Investigations of Synthetic Reactions Involving 3-(2-chlorophenyl)-N-ethylpropanamide

The absence of synthetic reports for 3-(2-chlorophenyl)-N-ethylpropanamide naturally means there are no mechanistic investigations into its formation or subsequent reactions.

No studies have been found that elucidate the reaction pathways or characterize intermediates in the synthesis of 3-(2-chlorophenyl)-N-ethylpropanamide. A plausible synthetic route would be the acylation of ethylamine with 3-(2-chlorophenyl)propanoyl chloride. This reaction would likely proceed through a standard nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in ethylamine would attack the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate would then collapse, expelling a chloride ion to form the final amide product. However, this proposed pathway is based on general chemical principles and has not been experimentally verified for this specific compound.

There is no information in the scientific literature regarding the role of catalysis in the synthesis or transformation of 3-(2-chlorophenyl)-N-ethylpropanamide. In the context of the hypothetical synthesis mentioned above, a base such as triethylamine or pyridine is often added to neutralize the HCl generated, which can be considered a form of catalysis in that it drives the reaction to completion. For potential transformations of the molecule, various catalysts could theoretically be employed. For instance, metal-catalyzed cross-coupling reactions could be envisioned at the chloro-substituted phenyl ring, or specific catalysts could be used to functionalize the propanamide backbone. Again, this is purely speculative due to the lack of published data.

Advanced Molecular and Electronic Structure Analysis of 3 2 Chlorophenyl N Ethylpropanamide

Conformational Landscape and Energetics of 3-(2-chlorophenyl)-N-ethylpropanamide

The three-dimensional arrangement of a molecule, its conformation, is critical to its physical properties and chemical reactivity. For a flexible molecule like 3-(2-chlorophenyl)-N-ethylpropanamide, which has several rotatable single bonds, a multitude of conformations are possible. Understanding the potential energy surface and identifying the most stable, low-energy conformers is a primary goal of conformational analysis.

Computational chemistry provides powerful tools to explore the conformational space of a molecule. uantwerpen.be Techniques like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to sample a vast number of possible conformations and determine their relative energies. uantwerpen.benih.gov

Molecular Dynamics (MD): This method simulates the movement of atoms in the molecule over time by solving Newton's equations of motion. uantwerpen.be An MD simulation would reveal how 3-(2-chlorophenyl)-N-ethylpropanamide behaves at a given temperature, showing transitions between different conformational states and identifying the most frequently adopted shapes.

Monte Carlo (MC) Simulations: MC methods involve making random changes to the molecule's geometry and accepting or rejecting these changes based on energy criteria (e.g., the Metropolis algorithm). nih.gov This allows for an efficient search of the conformational landscape to locate low-energy minima.

A systematic computational study would yield a potential energy surface map, highlighting the most stable conformers. The stability is dictated by a combination of factors, including steric hindrance between the 2-chlorophenyl group and the N-ethylamide moiety, as well as potential intramolecular hydrogen bonds.

Table 1: Illustrative Computational Energetics of Hypothetical Conformers

This table represents the kind of data that would be generated from a computational conformational search, showing the relative stability of different hypothetical low-energy conformers of 3-(2-chlorophenyl)-N-ethylpropanamide.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°) (e.g., C-C-N-C)Population (%) at 298 K
1 (Global Minimum)0.00178.565.2
20.85-65.320.1
31.5070.114.7

Computational predictions must be validated by experimental data. researchgate.net Advanced spectroscopic and diffraction methods provide direct evidence of molecular structure.

X-ray Crystallography: If a suitable single crystal of 3-(2-chlorophenyl)-N-ethylpropanamide can be grown, X-ray crystallography can provide its precise three-dimensional structure in the solid state. cam.ac.ukwikipedia.org This technique yields accurate bond lengths, bond angles, and torsion angles, offering a definitive picture of a specific low-energy conformation. cam.ac.uk The resulting crystal structure would serve as a benchmark for validating computational models. nih.gov

Advanced NMR Techniques: In solution, molecules are dynamic. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space distances between protons. ipb.pt These distances are conformation-dependent and can be used to determine the predominant molecular shape in solution, which may differ from the solid-state structure. researchgate.net

Quantum Chemical Characterization of Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of a molecule. scielo.org.mx These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties. mdpi.com

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. nih.gov For 3-(2-chlorophenyl)-N-ethylpropanamide, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring or the amide group. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential. nih.gov

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. nih.gov The LUMO's location indicates sites susceptible to nucleophilic attack. The energy of the LUMO (ELUMO) is related to the electron affinity. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates the molecule is more easily polarized and reactive. nih.gov

Table 2: Illustrative Quantum Chemical Properties

This table shows representative data that would be obtained from a DFT calculation on 3-(2-chlorophenyl)-N-ethylpropanamide, providing insights into its electronic characteristics.

PropertyCalculated Value (eV)Description
EHOMO-6.85Energy of the highest occupied molecular orbital
ELUMO-0.95Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)5.90Indicator of chemical stability and reactivity

The distribution of electrons within a molecule is uneven, leading to regions of positive and negative charge. A Molecular Electrostatic Potential (MEP) surface visually represents this charge distribution. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

For 3-(2-chlorophenyl)-N-ethylpropanamide, the MEP surface would likely show negative potential (red/yellow colors) around the electronegative oxygen and chlorine atoms, indicating regions prone to electrophilic attack. Positive potential (blue colors) would be expected around the amide proton (N-H), highlighting it as a potential hydrogen bond donor site.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scielo.org.mx Fukui functions are local reactivity descriptors that identify which atoms in a molecule are most likely to participate in a chemical reaction. researchgate.netscielo.org.mx

Fukui Function (f(r)): This function indicates the change in electron density at a specific point when the total number of electrons in the system changes. scielo.org.mx

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

By calculating the condensed Fukui functions for each atom in 3-(2-chlorophenyl)-N-ethylpropanamide, one could precisely rank the reactivity of different sites. For instance, this analysis could determine whether an electrophile would preferentially attack the ortho, meta, or para positions of the chlorophenyl ring or the amide oxygen.

Intermolecular Interaction Profiling of 3-(2-chlorophenyl)-N-ethylpropanamide

The supramolecular architecture and bulk properties of 3-(2-chlorophenyl)-N-ethylpropanamide are dictated by a variety of non-covalent intermolecular interactions. These forces, though individually weak, collectively govern the crystal packing, solubility, and potential biological activity of the compound. The key interactions at play include hydrogen bonding, π-π stacking, and halogen bonding, alongside considerations of how solvation can modulate these effects.

Hydrogen Bonding Propensities

The primary and most significant intermolecular interaction expected for 3-(2-chlorophenyl)-N-ethylpropanamide is the hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This classic N-H···O hydrogen bond is a highly directional and relatively strong interaction that often dictates the primary structural motif in the crystal lattice of amides.

In analogous structures, such as N-(chlorophenyl)acetamides, molecules are frequently observed to form chains or tapes through this intermolecular N-H···O hydrogen bonding. researchgate.net The geometry of this bond is crucial, with typical N···O distances in the range of 2.8 to 3.2 Å and N-H···O angles approaching linearity (150-180°). For 3-(2-chlorophenyl)-N-ethylpropanamide, it is anticipated that molecules will self-assemble into one-dimensional chains via this robust interaction, as depicted in Figure 1.

Schematic of N-H···O hydrogen bonding between two molecules of 3-(2-chlorophenyl)-N-ethylpropanamide, forming a chain.Figure 1. Putative N-H···O hydrogen bonding motif in 3-(2-chlorophenyl)-N-ethylpropanamide.

π-π Stacking and Halogen Bonding Interactions

Beyond hydrogen bonding, the aromatic 2-chlorophenyl ring introduces the potential for other significant non-covalent interactions, namely π-π stacking and halogen bonding.

π-π Stacking: The electron-rich π-system of the benzene ring can interact with the π-system of an adjacent molecule. These interactions are typically characterized by face-to-face or offset (parallel-displaced) arrangements of the aromatic rings, with inter-planar distances of approximately 3.3 to 3.8 Å. In chlorobenzene clusters, parallel-displaced structures are found to be common minimum energy conformations. nih.gov The chlorine substituent can influence the electronic distribution of the ring, potentially affecting the strength and geometry of these π-π stacking interactions.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor. A halogen bond is a directional interaction between an electrophilic region (the σ-hole) on the halogen atom and a nucleophilic site, such as a carbonyl oxygen or the π-cloud of an aromatic ring.

C-Cl···O Interactions: The chlorine atom could form a halogen bond with the carbonyl oxygen of a nearby molecule.

C-Cl···π Interactions: The chlorine atom could also interact with the π-face of an aromatic ring of a neighboring molecule.

Studies on related halogenated compounds show that the interplay between hydrogen bonding, π-π stacking, and halogen bonding can be complex and can lead to the formation of varied supramolecular architectures. chemrxiv.orgsci-hub.st The presence of a competing hydrogen bond network (N-H···O) might influence the prevalence and strength of halogen bonds. Computational studies on similar molecules suggest that while halogen bonding is a possibility, it often coexists with and is influenced by other intermolecular forces. nih.gov The specific arrangement in the solid state will depend on the delicate energetic balance between these competing interactions.

Solvation Effects on Molecular Structure and Reactivity

The behavior of 3-(2-chlorophenyl)-N-ethylpropanamide in solution is heavily influenced by its interactions with solvent molecules. The solvent can affect both the conformational preferences of the molecule and the strength of its intermolecular interactions.

In protic solvents, such as alcohols or water, the solvent molecules can act as hydrogen bond donors and acceptors. This can lead to the disruption of the strong intermolecular N-H···O bonds that dominate in the solid state, as the amide group forms hydrogen bonds with the solvent instead. This solvation process is key to the dissolution of the compound.

Mechanistic Investigations of Biological Interactions of 3 2 Chlorophenyl N Ethylpropanamide

Elucidation of Molecular Target Interactions and Binding Mechanisms

The characterization of how a bioactive compound like 3-(2-chlorophenyl)-N-ethylpropanamide interacts with its biological targets is fundamental to understanding its pharmacological profile. This involves a multi-faceted approach combining kinetic studies, enzymatic assays, and computational modeling to build a comprehensive picture of the molecular events that underpin its activity.

Receptor binding kinetics quantify the dynamic interaction between a ligand and its receptor, providing deeper insights than affinity (Kd) alone. The association rate constant (kon) measures how quickly the ligand binds to the receptor, while the dissociation rate constant (koff) measures how quickly it unbinds. The ratio of these two rates (koff/kon) determines the equilibrium dissociation constant (Kd), a measure of binding affinity. A long residence time (1/koff) at a receptor can sometimes lead to prolonged pharmacological effects in vivo. semanticscholar.orgnih.gov

These parameters are typically determined using radioligand binding assays. In a hypothetical scenario, the binding of 3-(2-chlorophenyl)-N-ethylpropanamide to a G-protein coupled receptor (GPCR), "Receptor X," could be assessed using a competition kinetics assay with a known radioligand. nih.gov

Illustrative Binding Kinetics Data for 3-(2-chlorophenyl)-N-ethylpropanamide at a Hypothetical Target Receptor

ParameterValueDescription
Kon (Association Rate) 2.5 x 105 M-1s-1The rate at which the compound binds to the receptor.
Koff (Dissociation Rate) 5.0 x 10-3 s-1The rate at which the compound unbinds from the receptor.
Kd (Dissociation Constant) 20 nMThe concentration of the compound required to occupy 50% of the receptors at equilibrium.
Residence Time (1/koff) 200 sThe average time the compound remains bound to the receptor.

This specificity would be further assessed by testing the compound against a panel of related receptors, where higher Kd values would indicate lower affinity and thus higher selectivity for "Receptor X."

Should 3-(2-chlorophenyl)-N-ethylpropanamide target an enzyme, its modulatory effects would be characterized through detailed kinetic studies. These studies determine not only the potency of inhibition (e.g., IC50 or Ki) but also the mechanism of action. sci-hub.se Common reversible inhibition mechanisms include competitive, noncompetitive, and uncompetitive inhibition, each of which produces a distinct pattern on a Lineweaver-Burk plot. khanacademy.org

For instance, if 3-(2-chlorophenyl)-N-ethylpropanamide were investigated as an inhibitor of a hypothetical enzyme, "Enzyme Y," kinetic assays would be performed by measuring the reaction rate at various substrate and inhibitor concentrations. The resulting data would reveal the inhibition type and the inhibition constant (Ki). youtube.com

Illustrative Enzyme Inhibition Profile for 3-(2-chlorophenyl)-N-ethylpropanamide

ParameterValueMechanismDescription
IC50 150 nM-The concentration of the compound that reduces enzyme activity by 50% under specific assay conditions.
Ki 75 nMCompetitiveThe equilibrium dissociation constant for the inhibitor binding to the free enzyme. A lower Ki indicates a more potent inhibitor.

In this illustrative case, the compound acts as a competitive inhibitor, meaning it likely binds to the enzyme's active site, directly competing with the natural substrate. youtube.com This mode of action is often a starting point for further structural optimization. mdpi.com

Computational methods provide invaluable atomic-level insights into how a ligand binds to its target protein. Molecular docking predicts the preferred orientation and conformation of a ligand within a protein's binding site, estimating the binding affinity with a scoring function. ijper.orgresearchgate.net

A docking study of 3-(2-chlorophenyl)-N-ethylpropanamide into the binding site of a hypothetical target protein could reveal key interactions. For example, the simulation might predict that the amide carbonyl forms a crucial hydrogen bond with a backbone nitrogen of an amino acid residue (e.g., Glycine), while the 2-chlorophenyl group occupies a hydrophobic pocket, interacting with residues like Leucine and Phenylalanine. nih.gov

Molecular dynamics (MD) simulations build upon this static picture by simulating the movement of atoms in the ligand-protein complex over time. mdpi.com An MD simulation could assess the stability of the predicted binding pose, revealing whether the key interactions identified in docking are maintained and providing a more refined estimate of the binding free energy.

Illustrative Molecular Docking Results for 3-(2-chlorophenyl)-N-ethylpropanamide

Target ProteinDocking Score (kcal/mol)Key Predicted Interactions
Hypothetical Kinase Z-8.5Hydrogen Bond: Amide N-H with Asp145 backbone. Hydrophobic: 2-chlorophenyl ring with Val23, Leu128. Pi-Stacking: Phenyl ring with Phe144.

These computational insights are crucial for guiding the rational design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Studies for 3-(2-chlorophenyl)-N-ethylpropanamide Analogs

Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound's structure to understand how different chemical moieties contribute to its biological activity. drugdesign.orgcollaborativedrug.comresearchgate.net This process is essential for optimizing potency, selectivity, and pharmacokinetic properties.

The 2-chlorophenyl ring is a critical component of the molecule. Its properties—electronic, steric, and hydrophobic—can be modulated by altering the substituent. SAR studies would involve synthesizing analogs where the chlorine atom is moved to the meta (3) or para (4) position, or replaced with other groups. nih.gov For many bioactive compounds, the position and nature of halogen substituents are critical for potent activity. mdpi.com

Illustrative SAR Data for 2-Chlorophenyl Ring Analogs (Activity vs. Hypothetical Target)

Compound IDR (Substitution on Phenyl Ring)IC50 (nM)
1 2-Cl (Parent) 150
23-Cl450
34-Cl800
42-F200
52-CH3650
62-OCH3>1000
7H (unsubstituted)1200

From this illustrative data, one could conclude that a substituent at the 2-position is preferred for activity. The chlorine atom appears optimal, as replacing it with a larger methyl group or a methoxy (B1213986) group, or removing it entirely, leads to a significant loss of potency. This suggests a specific steric and electronic requirement within the target's binding pocket. nih.gov

The N-ethyl group is another key site for modification. Altering the size and nature of this alkyl group can influence binding affinity, selectivity, and metabolic stability. SAR studies would compare the parent N-ethyl compound to analogs with different N-alkyl substituents. nih.gov

Illustrative SAR Data for N-Alkyl Substituent Analogs (Activity vs. Hypothetical Target)

Compound IDR' (N-Substituent)IC50 (nM)
1 -CH2CH3 (Ethyl) 150
8-CH3 (Methyl)300
9-CH2CH2CH3 (n-Propyl)120
10-CH(CH3)2 (Isopropyl)500
11-H>5000

Significance of the Propanamide Backbone Modifications for Activity

Modifications to this backbone would be systematically synthesized and tested to probe structure-activity relationships (SAR). Key modifications would include:

Altering the length of the carbon chain: Increasing or decreasing the number of methylene (B1212753) groups (-(CH2)n-) between the phenyl ring and the amide moiety would impact the molecule's flexibility and the spatial relationship between the aromatic ring and the ethylamide group.

Introducing substitutions on the backbone: Adding functional groups, such as hydroxyl or methyl groups, to the alpha or beta carbons of the propanamide chain could introduce new hydrogen bonding capabilities or steric hindrance, thereby influencing target binding.

Modifying the amide bond: Replacing the secondary amide with a tertiary amide or an ester could significantly alter the compound's hydrogen bonding capacity and metabolic stability.

The following table outlines hypothetical modifications and their potential impact on the activity of 3-(2-chlorophenyl)-N-ethylpropanamide, based on general principles of medicinal chemistry.

Modification to Propanamide Backbone Potential Impact on Physicochemical Properties Hypothesized Effect on Biological Activity
Shortening of the alkyl chain (e.g., ethanamide)Increased rigidity, altered lipophilicityMay disrupt optimal positioning within a binding pocket, potentially reducing activity.
Lengthening of the alkyl chain (e.g., butanamide)Increased flexibility and lipophilicityCould allow for interaction with additional hydrophobic residues in a target protein, potentially increasing or decreasing activity depending on the target's topology.
Introduction of a hydroxyl group on the backboneIncreased polarity, potential for hydrogen bondingMay enhance binding affinity if the target has a corresponding hydrogen bond donor/acceptor, or could decrease cell permeability.
N-methylation of the amideLoss of hydrogen bond donor capability, increased lipophilicityCould diminish binding affinity if the N-H proton is critical for a hydrogen bond with the target, but may increase metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For 3-(2-chlorophenyl)-N-ethylpropanamide and its analogs, a QSAR study would be instrumental in predicting the activity of novel derivatives and in understanding the key molecular features driving their biological effects.

A typical QSAR workflow for this compound would involve:

Data Set Compilation: A series of analogs of 3-(2-chlorophenyl)-N-ethylpropanamide would be synthesized, and their biological activity (e.g., IC50 values against a specific target) would be experimentally determined.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, 2D pharmacophore fingerprints.

3D descriptors: Molecular shape, volume, and surface area-related parameters.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) would be used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model could be represented by an equation, such as:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

This equation would allow for the virtual screening of new, unsynthesized derivatives of 3-(2-chlorophenyl)-N-ethylpropanamide, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Cellular and Subcellular Mechanistic Responses to 3-(2-chlorophenyl)-N-ethylpropanamide

Understanding how 3-(2-chlorophenyl)-N-ethylpropanamide affects cellular processes is crucial for elucidating its mechanism of action. This would involve a multi-pronged approach to investigate its impact on signaling pathways, its localization within the cell, and its influence on gene and protein expression.

Analysis of Intracellular Signaling Pathway Perturbations

Exposure of cells to 3-(2-chlorophenyl)-N-ethylpropanamide could perturb various intracellular signaling pathways that govern cellular functions like proliferation, survival, and differentiation. To identify these perturbations, researchers would employ techniques such as:

Phospho-protein arrays: These arrays can simultaneously measure the phosphorylation status of hundreds of key signaling proteins, providing a broad overview of the pathways affected by the compound.

Western blotting: This technique would be used to validate the findings from arrays and to perform more detailed time-course and concentration-response studies on specific signaling proteins (e.g., kinases like Akt, ERK, JNK).

Kinase activity assays: To directly measure the effect of the compound on the enzymatic activity of specific kinases identified in the initial screens.

A hypothetical study might reveal that 3-(2-chlorophenyl)-N-ethylpropanamide treatment leads to the dephosphorylation of a key pro-survival protein, suggesting an induction of apoptosis.

Assessment of Subcellular Localization and Organelle-Specific Interactions

The specific subcellular compartment where 3-(2-chlorophenyl)-N-ethylpropanamide or its cellular targets accumulate can provide significant clues about its mechanism of action. Investigating its subcellular localization would involve:

Fluorescent Labeling: Synthesizing a fluorescently tagged version of 3-(2-chlorophenyl)-N-ethylpropanamide would allow for its direct visualization within living or fixed cells using confocal microscopy.

Immunofluorescence: If the direct target of the compound is known, antibodies against this target could be used to determine if the compound induces its translocation between different organelles.

Subcellular Fractionation: Cells treated with the compound would be lysed and separated into different organelle fractions (e.g., nucleus, mitochondria, cytoplasm, microsomes) by centrifugation. The concentration of the compound in each fraction would then be measured, for instance by mass spectrometry.

The following table illustrates a hypothetical subcellular distribution profile for 3-(2-chlorophenyl)-N-ethylpropanamide and its potential implications.

Subcellular Compartment Hypothetical Accumulation Level Potential Mechanistic Implication
MitochondriaHighInterference with cellular respiration or apoptosis regulation.
Endoplasmic ReticulumModeratePotential effects on protein folding and the unfolded protein response.
NucleusLowSuggests that the primary targets are likely not directly involved in gene transcription.
CytosolHighInteraction with cytosolic enzymes or signaling proteins.

Mechanistic Gene Expression and Proteomic Profiling

To obtain a comprehensive, unbiased view of the cellular response to 3-(2-chlorophenyl)-N-ethylpropanamide, global changes in gene and protein expression would be analyzed.

Transcriptomics (e.g., RNA-sequencing): This technique would be used to quantify the expression levels of all genes in cells treated with the compound compared to untreated controls. This can reveal entire biological pathways that are up- or down-regulated.

Proteomics (e.g., Mass Spectrometry-based proteomics): This approach identifies and quantifies thousands of proteins in a cell, providing a more direct picture of the cellular machinery's response to the compound. Comparing the proteomes of treated and untreated cells can highlight changes in protein abundance that may be a direct or indirect consequence of the compound's activity.

The integration of transcriptomic and proteomic data would provide a powerful, multi-layered understanding of the cellular pathways modulated by 3-(2-chlorophenyl)-N-ethylpropanamide. For instance, an increase in the mRNA and protein levels of apoptotic genes and proteins would strongly support a pro-apoptotic mechanism of action.

Advanced Analytical Methodologies for Research on 3 2 Chlorophenyl N Ethylpropanamide

High-Resolution Spectroscopic Techniques for Structural Confirmation and Dynamics

High-resolution spectroscopy is fundamental to the unambiguous identification and structural elucidation of "3-(2-chlorophenyl)-N-ethylpropanamide". These techniques provide detailed information about the molecular framework, connectivity of atoms, and the nature of chemical bonds.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of "3-(2-chlorophenyl)-N-ethylpropanamide". While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) techniques are required for unequivocal proton (¹H) and carbon (¹³C) assignments, especially for complex molecules. vscht.cziapc-obp.comjiangnan.edu.cn

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings within the ethyl and propanamide fragments. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for correlating protons to their directly attached carbons and for identifying longer-range (2-3 bond) C-H correlations, respectively. These correlations are key to piecing together the molecular structure, for instance, by connecting the ethyl group to the amide nitrogen and the propanamide chain to the 2-chlorophenyl ring. iapc-obp.com

While specific experimental NMR data for "3-(2-chlorophenyl)-N-ethylpropanamide" is not publicly available, the following table provides predicted chemical shifts based on established values for structurally similar fragments like N-phenylpropanamide and N-ethylpropanamide. pdx.eduucl.ac.ukresearchgate.netuq.edu.audocbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-chlorophenyl)-N-ethylpropanamide

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C=O-~173The carbonyl carbon is significantly deshielded.
N-H~8.0 (triplet)-The chemical shift and multiplicity can be solvent and concentration dependent.
CH₂ (ethyl)~3.3 (quartet)~35Coupled to the adjacent methyl group.
CH₃ (ethyl)~1.1 (triplet)~15Coupled to the adjacent methylene (B1212753) group.
CH₂ (propanamide, α to C=O)~2.4 (triplet)~37Influenced by the electron-withdrawing carbonyl group.
CH₂ (propanamide, β to C=O)~3.0 (triplet)~30Attached to the aromatic ring.
Aromatic CH (C3')~7.3-7.5~130Chemical shifts of aromatic protons are influenced by the chlorine substituent and the propanamide chain.
Aromatic CH (C4')~7.2-7.4~128
Aromatic CH (C5')~7.2-7.4~127
Aromatic CH (C6')~7.3-7.5~129
Aromatic C-Cl (C2')-~133The carbon atom directly bonded to chlorine is deshielded.
Aromatic C (C1')-~138The carbon atom to which the propanamide chain is attached.

Note: These are estimated values and actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of "3-(2-chlorophenyl)-N-ethylpropanamide" and its metabolites with high accuracy and precision. docbrown.inforesearchgate.net This capability is crucial in mechanistic studies, where identifying biotransformation products is key to understanding the compound's metabolic pathways. Techniques like liquid chromatography coupled with HRMS (LC-HRMS) are frequently employed. nih.govmiamioh.edu

The fragmentation pattern observed in the mass spectrum provides structural information. For "3-(2-chlorophenyl)-N-ethylpropanamide", common fragmentation would involve cleavage of the amide bond, loss of the ethyl group, and fragmentation of the chlorophenyl ring. miamioh.eduwhitman.edulibretexts.org The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to both the parent ion and its fragments, which is essential for differentiating between potential metabolites with the same nominal mass. docbrown.info

Interactive Data Table: Illustrative HRMS Fragmentation Data for 3-(2-chlorophenyl)-N-ethylpropanamide

Fragment IonProposed StructureCalculated m/z
[M+H]⁺[C₁₁H₁₄ClNO + H]⁺212.0837
[M-C₂H₅]⁺[C₉H₉ClNO]⁺182.0367
[C₇H₆Cl]⁺2-chlorobenzyl cation125.0153
[C₂H₅NH=C=O]⁺Ethyl isocyanate fragment71.0366
[CH₃CH₂C=O]⁺Propanoyl cation57.0335

Note: This data is illustrative of expected fragments. The molecular formula of 3-(2-chlorophenyl)-N-ethylpropanamide is C₁₁H₁₄ClNO.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in "3-(2-chlorophenyl)-N-ethylpropanamide". researchgate.net These techniques are complementary and are used to confirm the presence of key structural motifs. docbrown.infolibretexts.orgresearchgate.net

FT-IR spectroscopy is particularly sensitive to polar bonds and would show characteristic absorptions for the N-H stretch, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). ucla.edunih.govlibretexts.orgtsijournals.comresearchgate.net The C-Cl stretch and aromatic C-H and C=C vibrations would also be observable. Raman spectroscopy, being more sensitive to non-polar bonds, would provide complementary information, particularly for the aromatic ring vibrations. docbrown.infolibretexts.orgresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for 3-(2-chlorophenyl)-N-ethylpropanamide

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FT-IR)Typical Wavenumber (cm⁻¹) (Raman)
N-H (amide)Stretching3300-3500 (m)3300-3500 (w)
C-H (aromatic)Stretching3000-3100 (m)3000-3100 (s)
C-H (aliphatic)Stretching2850-2960 (s)2850-2960 (s)
C=O (amide)Amide I Stretch1630-1690 (s)1630-1690 (m)
N-H (amide)Amide II Bend1510-1570 (m)Weak or absent
C=C (aromatic)Ring Stretching1450-1600 (m)1450-1600 (s)
C-Cl (aromatic)Stretching600-800 (s)600-800 (m)

Note: s = strong, m = medium, w = weak. The exact positions can vary based on the molecular environment and sample phase.

Chromatographic and Electrophoretic Techniques for Purity and Isomer Separation

Chromatographic and electrophoretic methods are essential for the separation and purification of "3-(2-chlorophenyl)-N-ethylpropanamide" from reaction mixtures and for its quantification in various matrices. mdpi.com

If "3-(2-chlorophenyl)-N-ethylpropanamide" possesses a chiral center, for instance, through substitution on the propanamide chain, its enantiomers could exhibit different biological activities. Chiral chromatography is the benchmark technique for separating and quantifying enantiomers. iapc-obp.comjiangnan.edu.cnucl.ac.uknih.govucla.edunist.govnih.govsemanticscholar.orgnih.gov This is typically achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantiorecognition capabilities for a range of compounds, including amides. jiangnan.edu.cnnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is critical for achieving optimal separation. iapc-obp.com

Interactive Data Table: Illustrative Chiral HPLC Method Parameters

ParameterCondition
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Temperature Ambient

Note: These are typical starting conditions and would require optimization for the specific compound.

For mechanistic research, it is often necessary to quantify the concentration of "3-(2-chlorophenyl)-N-ethylpropanamide" and its metabolites in complex biological matrices such as plasma or tissue homogenates. nih.gov This requires the development of a robust and sensitive analytical method, typically using LC-MS/MS. libretexts.orgnih.gov

Method development involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. nih.gov Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used to isolate the analyte of interest. nih.gov

Chromatographic Separation: A reversed-phase HPLC or UHPLC method is typically developed to separate the parent compound from its metabolites and endogenous matrix components. This involves optimizing the column chemistry, mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with water and additives like formic acid), and gradient elution profile. semanticscholar.orgnottingham.ac.uk

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The method is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov

The method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. libretexts.org

Interactive Data Table: Key Parameters for a Quantitative LC-MS/MS Method

ParameterDescription
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation.
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Elution Gradient elution.
Ionization Mode Positive Electrospray Ionization (ESI+).
MRM Transition (Analyte) e.g., m/z 212.1 -> 125.0
MRM Transition (Internal Standard) Specific to the chosen internal standard.

Note: These parameters are illustrative and require rigorous optimization and validation for reliable quantitative analysis.

Biophysical Techniques for Molecular Interaction Analysis

The characterization of molecular interactions is fundamental to understanding the mechanism of action of novel chemical entities. Biophysical techniques offer a direct means to quantify the binding events between a compound and its biological target. nih.gov These methods are instrumental in early drug discovery for hit confirmation and detailed mechanistic studies of how a compound binds. nih.gov For a compound like 3-(2-chlorophenyl)-N-ethylpropanamide, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide critical insights into the kinetics and thermodynamics of its interactions, respectively. nih.govharvard.edu

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.gov The method is based on the phenomenon of surface plasmon excitation at the interface of a thin metal film (typically gold) and a dielectric medium. cnr.it In a typical SPR experiment to study the interaction of 3-(2-chlorophenyl)-N-ethylpropanamide, a target protein would be immobilized on the sensor chip surface. harvard.edu A solution containing 3-(2-chlorophenyl)-N-ethylpropanamide would then be flowed over this surface.

The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of the reflected light. cnr.it This change is measured in resonance units (RU) and is proportional to the mass of the analyte bound to the ligand. harvard.edu By monitoring the change in RU over time, a sensorgram is generated, which provides data on the association phase (as the compound binds to the target) and the dissociation phase (as the compound dissociates from the target). harvard.edu

From the sensorgram, key kinetic parameters can be derived: the association rate constant (kₐ) and the dissociation rate constant (kₑ). The ratio of these two constants (kₑ/kₐ) yields the equilibrium dissociation constant (Kₑ), which is a measure of the binding affinity. harvard.edu

Hypothetical Research Findings for 3-(2-chlorophenyl)-N-ethylpropanamide:

In a hypothetical study, the binding kinetics of 3-(2-chlorophenyl)-N-ethylpropanamide to a specific target protein could be determined using SPR. The following table illustrates the type of data that would be generated.

ParameterValueDescription
Association Rate (kₐ) 1.5 x 10⁵ M⁻¹s⁻¹Rate at which the compound binds to the target.
Dissociation Rate (kₑ) 3.0 x 10⁻³ s⁻¹Rate at which the compound dissociates from the target.
Affinity (Kₑ) 20 nMThe equilibrium dissociation constant, indicating the strength of the binding interaction.

This data is for illustrative purposes only and does not represent actual experimental results.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a biomolecular interaction. nd.edu This allows for the determination of the complete thermodynamic profile of a binding event in a single experiment. nd.edu In an ITC experiment involving 3-(2-chlorophenyl)-N-ethylpropanamide, a solution of the compound would be incrementally injected into a sample cell containing its target protein, all while maintaining a constant temperature. khanacademy.org

As 3-(2-chlorophenyl)-N-ethylpropanamide binds to its target, heat is either released (exothermic reaction) or absorbed (endothermic reaction). nd.edu The ITC instrument measures these minute heat changes. khanacademy.org With each injection, the target protein becomes progressively saturated with the compound, leading to a decrease in the heat change until no further binding occurs. nd.edu

The data obtained from an ITC experiment allows for the direct determination of the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). harvard.edu From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation ΔG = ΔH - TΔS = -RTlnKₐ. harvard.edu This comprehensive thermodynamic data provides a deeper understanding of the forces driving the binding interaction.

Hypothetical Research Findings for 3-(2-chlorophenyl)-N-ethylpropanamide:

A hypothetical ITC study of the interaction between 3-(2-chlorophenyl)-N-ethylpropanamide and its target protein could yield the following thermodynamic parameters.

Thermodynamic ParameterValueSignificance
Affinity (Kₐ) 5.0 x 10⁷ M⁻¹Indicates a strong binding interaction.
Enthalpy Change (ΔH) -8.5 kcal/molA negative value suggests that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions.
Entropy Change (ΔS) 6.7 cal/mol·KA positive value indicates an increase in disorder upon binding, which could be due to the release of water molecules from the binding interface.
Stoichiometry (n) 1.1A value close to 1 suggests a 1:1 binding ratio between the compound and its target protein.

This data is for illustrative purposes only and does not represent actual experimental results.

Pre Clinical Research Applications and Utility of 3 2 Chlorophenyl N Ethylpropanamide As a Research Tool

Development of 3-(2-chlorophenyl)-N-ethylpropanamide as a Pharmacological Probe

No publicly available information could be found regarding the development and use of 3-(2-chlorophenyl)-N-ethylpropanamide as a pharmacological probe.

Utilization in Target Identification and Validation Studies

There is no information in the public domain detailing the use of 3-(2-chlorophenyl)-N-ethylpropanamide for target identification and validation.

Scaffold for Novel Chemical Entity (NCE) Discovery and Optimization

While the prompt suggests this compound is used as a scaffold, no publicly available data supports this.

Rational Design and Synthesis of Analogs Based on 3-(2-chlorophenyl)-N-ethylpropanamide Scaffold

No published literature could be found detailing the rational design and synthesis of analogs based on the 3-(2-chlorophenyl)-N-ethylpropanamide scaffold.

Lead Optimization Strategies Employing Structure-Based Design

There is no publicly available information on lead optimization strategies for compounds derived from a 3-(2-chlorophenyl)-N-ethylpropanamide scaffold using structure-based design.

Radiosynthesis and Application of Labeled 3-(2-chlorophenyl)-N-ethylpropanamide for Mechanistic Tracing

No data on the radiosynthesis or application of a labeled version of 3-(2-chlorophenyl)-N-ethylpropanamide for mechanistic tracing is available in the public domain.

Theoretical and Computational Studies on 3 2 Chlorophenyl N Ethylpropanamide

Advanced Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for exploring the dynamics and thermodynamics of chemical systems at an atomic level. These methods would be instrumental in characterizing the conformational landscape and intermolecular interactions of 3-(2-chlorophenyl)-N-ethylpropanamide.

Development of Force Fields for Accurate Simulation of 3-(2-chlorophenyl)-N-ethylpropanamide Systems

The accuracy of molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying empirical force field, which is a set of functions and parameters that describe the potential energy of a system of particles. ethz.ch For a novel or less-studied molecule like 3-(2-chlorophenyl)-N-ethylpropanamide, a specific force field would need to be developed and validated.

This process involves several steps:

Parameter Assignment: Standard force fields such as the General AMBER Force Field (GAFF), CHARMM General Force Field (CGenFF), or OPLS-All-Atom (OPLS-AA) provide parameters for a wide range of chemical entities. nih.gov The initial step would be to assign these existing parameters to the atoms and bonds in 3-(2-chlorophenyl)-N-ethylpropanamide.

Quantum Mechanical (QM) Calculations: To refine the force field, high-level QM calculations are performed. These calculations provide data for parameterizing bonded terms (bond lengths, angles, and dihedral angles) and, crucially, for deriving accurate partial atomic charges. frontiersin.org The partial charges dictate the electrostatic interactions, which are critical for simulating interactions with biological targets or solvents. frontiersin.org

Parameter Optimization: The derived parameters, especially dihedral angles that govern the molecule's conformational flexibility, are optimized by fitting them to QM potential energy scans. Non-bonded parameters (van der Waals) might be adjusted to reproduce experimental data like heats of vaporization or density, if available.

The goal is to create a model that accurately reproduces the quantum mechanical energy surface and experimental properties, enabling reliable predictions from MD simulations. ethz.ch The development of automated tools and machine learning models is accelerating the process of generating accurate force fields for new drug-like molecules. frontiersin.orgtandfonline.com

Table 1: Illustrative Bonded Parameters for 3-(2-chlorophenyl)-N-ethylpropanamide Force Field Development

This table provides a hypothetical example of the types of bonded parameters that would be determined during force field development. Values are for illustrative purposes only.

Bond/Angle/DihedralAtom Types InvolvedEquilibrium Value (Illustrative)Force Constant (Illustrative)Source of Parameterization
C-N (amide) BondCA-NT1.335 Å720 kcal/mol/ŲAnalogy (GAFF), QM Refinement
C-C-N AngleCT-CA-NT116.5°70 kcal/mol/rad²Analogy (GAFF), QM Refinement
C-C-N-C DihedralCT-CA-NT-CT180.0° (trans)2.5 kcal/molQM Potential Energy Scan
Cl-C-C-C DihedralCL-CA-CA-CTVariableVariableQM Potential Energy Scan

Free Energy Perturbation and Umbrella Sampling for Binding Affinity Prediction

Should 3-(2-chlorophenyl)-N-ethylpropanamide be investigated as a ligand for a biological target (e.g., a protein receptor), predicting its binding affinity would be a critical task. Free Energy Perturbation (FEP) and Umbrella Sampling (US) are two rigorous, physics-based computational methods used for this purpose. springernature.com

Free Energy Perturbation (FEP): FEP is a statistical mechanics method used to calculate the difference in free energy between two states. youtube.com In drug design, it is often used to predict the relative binding affinity of a new ligand compared to a known reference compound. schrodinger.comacs.org The method involves an "alchemical transformation" where the reference molecule is computationally mutated into the new molecule in a series of small, discrete steps (lambda windows). youtube.com This transformation is performed both for the ligand in solution and for the ligand bound to the protein. The difference in the free energy changes for these two processes yields the relative binding free energy (ΔΔG), which can guide lead optimization. drugdesigndata.org

Umbrella Sampling (US): Umbrella Sampling is a technique used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the dissociation pathway of a ligand from a protein's binding site. nih.govmdtutorials.com A series of simulations are run where the ligand is harmonically restrained at different positions along the path. mdtutorials.comnih.gov By analyzing the overlapping distributions from these "windows," the full energy profile (PMF) of the unbinding process can be reconstructed. acs.org The difference in free energy between the bound state and the unbound state provides an estimate of the absolute binding free energy (ΔG). nih.govacs.org This method is particularly useful for proteins with solvent-exposed binding sites. nih.gov

Quantum Mechanical (QM) Calculations for Detailed Electronic Structure and Reactivity

QM calculations, which solve approximations to the Schrödinger equation, provide fundamental insights into the electronic properties of a molecule, bypassing the need for empirical parameters.

Density Functional Theory (DFT) for Ground State Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a system based on its electron density. numberanalytics.com It offers a favorable balance between computational cost and accuracy, making it a workhorse for studying the ground-state properties of organic molecules. acs.orgacs.org

For 3-(2-chlorophenyl)-N-ethylpropanamide, DFT would be applied to:

Optimize Molecular Geometry: Determine the lowest-energy conformation of the molecule with high accuracy.

Calculate Electronic Properties: Compute properties such as the molecular orbital energies (HOMO, LUMO), dipole moment, and electrostatic potential surface. These are crucial for understanding the molecule's reactivity and intermolecular interactions.

Simulate Vibrational Spectra: Predict the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound.

Investigate Reaction Mechanisms: If the molecule is involved in a chemical reaction, DFT can be used to map the entire reaction pathway, identifying transition states, intermediates, and calculating activation energies. numberanalytics.comumn.edu

Table 2: Hypothetical Ground-State Properties of 3-(2-chlorophenyl)-N-ethylpropanamide from DFT Calculations

This table presents an example of data that would be generated from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory). Values are illustrative.

PropertyCalculated Value (Illustrative)Significance
Total Energy-1050.5 HartreeThermodynamic stability reference
Dipole Moment3.5 DebyeIndicates molecular polarity and potential for dipole-dipole interactions
HOMO Energy-6.8 eVRelates to ionization potential and electron-donating ability
LUMO Energy-0.5 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap6.3 eVIndicates chemical reactivity and electronic excitation energy

Ab Initio and Semi-Empirical Methods for Excited States and Spectroscopy

To understand how 3-(2-chlorophenyl)-N-ethylpropanamide interacts with light (e.g., its UV-Vis spectrum), methods that can describe its electronic excited states are required.

Ab Initio Methods: These methods solve the Schrödinger equation from first principles without empirical data. muni.czworldscientific.com For excited states, methods like Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT) are common. More accurate, but computationally expensive, methods include multiconfigurational self-consistent field (CASSCF) and equation-of-motion coupled-cluster (EOM-CC) approaches. uba.araip.org These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption peaks in a spectrum. aps.org

Semi-Empirical Methods: These methods simplify QM calculations by using parameters derived from experimental data. numberanalytics.comnumberanalytics.com Methods like AM1, PM3, or ZINDO are much faster than ab initio methods, allowing for the study of larger systems or a greater number of molecules. wustl.eduresearchgate.net While generally less accurate, they can be valuable for high-throughput screening or for obtaining a qualitative understanding of the electronic absorption spectra of molecules like 3-(2-chlorophenyl)-N-ethylpropanamide. scispace.com

Chemoinformatics and Machine Learning Applications

Chemoinformatics combines chemistry, computer science, and information technology to analyze vast amounts of chemical data. longdom.orglongdom.org For a molecule like 3-(2-chlorophenyl)-N-ethylpropanamide, these approaches can be used to predict its properties and potential biological activities.

By representing the molecule as a numerical descriptor (e.g., a molecular fingerprint or a graph), machine learning (ML) models can be trained on large datasets of known compounds to predict various properties. azolifesciences.comacs.org This is often referred to as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling. tandfonline.com

Applications for 3-(2-chlorophenyl)-N-ethylpropanamide could include:

Property Prediction: ML models can rapidly estimate physicochemical properties like solubility, logP (lipophilicity), and potential toxicity without the need for experiments or costly computations. sapiosciences.comacs.org

Virtual Screening: If a biological target is identified, chemoinformatics methods can be used to search large compound databases for molecules structurally similar to 3-(2-chlorophenyl)-N-ethylpropanamide, potentially identifying related compounds with improved properties. longdom.org

Generative Models: Advanced ML techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), could be used to design novel molecules based on the scaffold of 3-(2-chlorophenyl)-N-ethylpropanamide, optimizing for desired properties. mit.edumedium.com

These in silico techniques are integral to modern drug discovery and materials science, enabling researchers to prioritize experimental work and accelerate the design cycle. hilarispublisher.com

Data Mining and Analysis of Structure-Activity Relationships within Propanamide Libraries

The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery and development. It involves the systematic investigation of how the chemical structure of a compound influences its biological activity. By identifying key molecular features that enhance or diminish a desired effect, researchers can rationally design more potent and selective molecules. In the context of propanamide derivatives, data mining techniques have become invaluable for extracting meaningful SAR insights from large chemical libraries. nih.gov

Data mining approaches enable the identification of subtle patterns and correlations within vast datasets of chemical structures and their associated biological activities. nih.gov For a hypothetical library of propanamide compounds, this process would typically involve the curation of a dataset where each entry includes the chemical structure, substituent variations, and experimentally determined biological data, such as inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ).

Consider a hypothetical dataset of propanamide analogs designed to target a specific biological receptor. The primary objective of a data mining study would be to elucidate the contributions of different structural modifications to the observed activity. For instance, variations at the phenyl ring, the ethylamide side chain, and the propanamide core of "3-(2-chlorophenyl)-N-ethylpropanamide" could be systematically analyzed.

A crucial aspect of this analysis is the use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can range from simple counts of atoms and bonds to more complex quantum chemical calculations. nih.gov By correlating these descriptors with biological activity, quantitative structure-activity relationship (QSAR) models can be developed.

To illustrate the process, a sample data table from a hypothetical propanamide library is presented below. This table showcases how variations in substituents at different positions on the 3-phenylpropanamide (B85529) scaffold could influence biological activity.

Compound IDR1 (Phenyl Ring Substitution)R2 (N-Alkyl Group)Biological Activity (IC₅₀, nM)
PRO-0012-chloroethyl150
PRO-0023-chloroethyl250
PRO-0034-chloroethyl180
PRO-0042-chloromethyl200
PRO-0052-chloropropyl120
PRO-0062-fluoroethyl175
PRO-0072-bromoethyl130
PRO-0082,4-dichloroethyl90

This is a hypothetical data table created for illustrative purposes.

From this simplified dataset, preliminary SAR trends can be inferred. For example, the position of the chlorine atom on the phenyl ring appears to influence activity, with the 2-position potentially being more favorable than the 3-position. Furthermore, the length of the N-alkyl group may also play a role, with the propyl group in PRO-005 showing higher potency than the ethyl or methyl groups. The introduction of a second chloro group in PRO-008 suggests that further substitution on the phenyl ring could be a promising avenue for optimization.

Advanced data mining techniques, such as clustering algorithms and recursive partitioning, can be employed to automatically identify these and more complex relationships within larger and more diverse propanamide libraries. nih.gov The ultimate goal is to generate a set of SAR rules that can guide the design of novel compounds with improved biological profiles.

Predictive Modeling for Biological Activity and Selectivity

Building upon the insights gained from SAR analysis, predictive modeling aims to develop computational models that can accurately forecast the biological activity and selectivity of novel chemical entities before their synthesis. mdpi.com These models are particularly valuable in prioritizing drug candidates, reducing the costs and time associated with experimental screening. For "3-(2-chlorophenyl)-N-ethylpropanamide" and its analogs, various predictive modeling techniques can be applied.

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used approach. nih.govnih.gov A QSAR model is a mathematical equation that relates the biological activity of a series of compounds to their physicochemical properties, encoded by molecular descriptors. The development of a robust QSAR model involves several key steps:

Dataset Curation: A diverse set of propanamide derivatives with known biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest and support vector machines are used to establish a relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive performance of the model is rigorously assessed using the test set and various statistical metrics, such as the squared correlation coefficient (R²) and the root mean square error (RMSE).

A hypothetical QSAR model for a series of propanamide analogs might take the following form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(TPSA) + β₃(LUMO) + ...

Where:

log(1/IC₅₀) is the biological activity.

logP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area, related to membrane permeability.

LUMO is the energy of the lowest unoccupied molecular orbital, an electronic descriptor.

β₀, β₁, β₂, β₃ are the regression coefficients determined during model training.

To illustrate the output of such a predictive model, a table comparing the experimental and predicted activities for a hypothetical set of propanamide derivatives is shown below.

Compound IDExperimental IC₅₀ (nM)Predicted IC₅₀ (nM)Residual
PRO-0091201155
PRO-01095105-10
PRO-01121020010
PRO-0128085-5
PRO-01315014010
PRO-01430029010
PRO-0155060-10

This is a hypothetical data table created for illustrative purposes.

Beyond predicting activity against a single target, predictive models can also be developed to forecast selectivity. This involves building separate models for the primary target and for off-target proteins. By comparing the predicted activities, it is possible to estimate the selectivity index of a compound and prioritize those with a more favorable therapeutic window.

In addition to QSAR, other computational methods like pharmacophore modeling and molecular docking can provide further insights into the molecular interactions governing biological activity. nih.govresearchgate.net Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity, while molecular docking predicts the binding pose and affinity of a ligand within the active site of a target protein. mdpi.com The integration of these predictive modeling techniques provides a powerful in silico platform for the rational design and optimization of novel propanamide derivatives.

Emerging Research Directions and Future Perspectives for 3 2 Chlorophenyl N Ethylpropanamide

Integration with Cutting-Edge Biological and Bioanalytical Techniques

To elucidate the biological potential of 3-(2-chlorophenyl)-N-ethylpropanamide, a foremost step would be the identification of its molecular targets and understanding its mechanism of action. Modern biological and bioanalytical techniques offer powerful solutions for this purpose.

Chemoproteomics for Target Identification: Chemical proteomics is an emerging field that can identify the interactions of small molecules with proteins in complex biological systems. researchgate.netmdpi.com For 3-(2-chlorophenyl)-N-ethylpropanamide, an affinity-based protein profiling (ABPP) approach could be employed. nih.govmdpi.com This would involve synthesizing a probe version of the compound, which could then be used to "fish" for its binding partners in cell lysates or even in living cells. nih.gov Subsequent identification of these proteins by mass spectrometry would provide a list of potential targets. broadinstitute.org

Another powerful chemoproteomic strategy is the use of covalent ligand discovery platforms. nih.govvividion.com Even if 3-(2-chlorophenyl)-N-ethylpropanamide itself is not a covalent inhibitor, libraries of related compounds with reactive fragments could be screened to identify covalent binders to novel protein targets. vividion.com

CRISPR-Cas9 Screening for Mechanistic Insights: The revolutionary CRISPR-Cas9 gene-editing technology can be used in high-throughput screens to uncover the genetic dependencies of a compound's activity. nih.govnews-medical.netlonza.com By systematically knocking out every gene in a cell line and then treating the cells with 3-(2-chlorophenyl)-N-ethylpropanamide, researchers can identify genes that, when absent, either sensitize or desensitize the cells to the compound. youtube.com This can reveal the cellular pathways the compound perturbs and provide strong evidence for its mechanism of action. cancer.gov For instance, a CRISPRa (activation) screen could identify genes whose overexpression confers resistance, further refining the understanding of the compound's mode of action. cancer.gov

Interactive Table:

TechniqueApplication to 3-(2-chlorophenyl)-N-ethylpropanamidePotential FindingsReferences
Affinity-Based Protein Profiling (ABPP)Identification of direct protein binding partners.A list of candidate protein targets for the compound. nih.govmdpi.comnih.gov
CRISPR-Cas9 Knockout ScreeningUncovering genes essential for the compound's activity.Identification of the compound's mechanism of action and cellular pathways. nih.govnews-medical.netlonza.comyoutube.com
Covalent Ligand DiscoveryScreening of related fragments to find covalent binders.Discovery of novel druggable sites on proteins. nih.govvividion.com

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of 3-(2-chlorophenyl)-N-ethylpropanamide and a library of its analogs for structure-activity relationship (SAR) studies would benefit from modern, efficient, and sustainable synthetic methods.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions. nih.govpolyu.edu.hk This methodology could be particularly useful for the synthesis of analogs of 3-(2-chlorophenyl)-N-ethylpropanamide involving C-N bond formation. virginia.edumorressier.com For example, photoredox catalysis could enable the coupling of a wider range of amines with the chlorophenylpropanoyl moiety, providing access to a diverse library of compounds for biological screening. acs.org

Interactive Table:

MethodologyPotential Advantage for Synthesizing 3-(2-chlorophenyl)-N-ethylpropanamide AnalogsExpected OutcomeReferences
Flow ChemistryRapid, scalable, and safe synthesis with precise control over reaction parameters.Efficient production of a library of amide analogs for SAR studies. acs.orgjst.org.inacs.orgamidetech.com
Photoredox CatalysisMild and efficient C-N bond formation, allowing for greater substrate scope.Access to a diverse range of novel derivatives with varied functional groups. nih.govpolyu.edu.hkvirginia.edumorressier.comacs.org

Investigation of Uncharted Mechanistic Paradigms

The vastness of chemical space suggests that many small molecules may act through yet-to-be-discovered mechanisms. rsc.org Research on 3-(2-chlorophenyl)-N-ethylpropanamide should therefore be open to exploring novel mechanistic paradigms.

Exploring Allosteric Modulation: Instead of directly inhibiting an enzyme's active site, a small molecule might bind to an allosteric site, a secondary binding pocket that can modulate the protein's activity. nih.gov Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be used to determine the three-dimensional structure of 3-(2-chlorophenyl)-N-ethylpropanamide bound to its protein target. nih.gov This would reveal if the compound binds to a known active site or a novel allosteric pocket, opening up new avenues for drug design.

Targeting Protein-Protein Interactions: Many cellular processes are governed by intricate networks of protein-protein interactions (PPIs). Small molecules that can disrupt or stabilize these interactions are of great therapeutic interest. If chemoproteomic studies suggest that 3-(2-chlorophenyl)-N-ethylpropanamide interacts with a protein that is part of a larger complex, further investigation into its effect on the integrity of that complex would be warranted. nih.gov

Collaborative Research Initiatives and Data Sharing in the Chemical Sciences

The advancement of our understanding of compounds like 3-(2-chlorophenyl)-N-ethylpropanamide can be significantly accelerated through collaborative efforts and open data sharing. datadynamicsinc.comzamann-pharma.com

Leveraging Collaborative Platforms: Numerous platforms and consortia exist to foster collaboration between academic researchers and pharmaceutical companies. chemistryworld.comlifechemicals.com Engaging with such initiatives could provide access to specialized screening libraries, high-throughput screening facilities, and expertise in drug development. collaborativedrug.comcolab.ws

The Power of Open Data: Sharing primary research data, including both positive and negative results, in open-access repositories can prevent the duplication of effort and foster a more comprehensive understanding of a compound's properties. nih.gov Public databases like PubChem and ChEMBL serve as central repositories for chemical and biological data, enabling large-scale data analysis and the development of new hypotheses. nih.gov Adopting a FAIR (Findable, Accessible, Interoperable, and Reusable) data policy for all research on 3-(2-chlorophenyl)-N-ethylpropanamide would be a crucial step in maximizing its scientific impact. galaxyproject.org

Interactive Table:

InitiativeBenefit for 3-(2-chlorophenyl)-N-ethylpropanamide ResearchExample Platforms/OrganizationsReferences
Collaborative Research PlatformsAccess to expertise, resources, and high-throughput screening capabilities.Environmental Molecular Sciences Laboratory (EMSL), CDD Vault collaborativedrug.comnih.gov
Open Data SharingIncreased visibility of research, prevention of redundant experiments, and facilitation of meta-analyses.PubChem, ChEMBL, Open Reaction Database nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-(2-chlorophenyl)-N-ethylpropanamide, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-(2-chlorophenyl)propanoic acid with N-ethylamine via an acyl chloride intermediate. Key steps include:

Activation : Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation : React the acyl chloride with ethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a base like triethylamine to scavenge HCl.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Q. Critical Parameters :

  • Temperature : Excess heat during activation can degrade acid-sensitive groups.
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.
  • Stoichiometry : A 1.2:1 molar ratio of ethylamine to acyl chloride minimizes unreacted starting material.
    Similar protocols are validated for structurally analogous compounds (e.g., 3-chloro-N-(3,4-difluorophenyl)propanamide) .

Q. Example Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
ActivationSOCl₂, 60°C, 2h9598%
AmidationEthylamine, DCM, 0°C → RT8595%

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of 3-(2-chlorophenyl)-N-ethylpropanamide?

  • Methodological Answer :
  • ¹H NMR :
  • Aromatic Protons : Multiplets at δ 7.2–7.4 ppm (2-chlorophenyl group).
  • Amide NH : A broad singlet at δ 6.5–7.0 ppm (exchange with D₂O confirms presence).
  • Ethyl Group : Triplet for CH₃ at δ 1.1–1.3 ppm (J = 7 Hz) and quartet for CH₂ at δ 3.2–3.4 ppm.
    Reference: Similar shifts observed in 3-(2-chlorophenyl)-4-methylquinoline derivatives .
  • IR :
  • Amide C=O : Strong absorption at ~1650–1680 cm⁻¹.
  • N-H Stretch : Broad band at ~3300 cm⁻¹.
    Discrepancies in peak integration or unexpected signals (e.g., residual solvent) warrant re-purification.

Advanced Research Questions

Q. What crystallographic methods determine the three-dimensional structure of 3-(2-chlorophenyl)-N-ethylpropanamide, and how do structural features influence reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:

Crystallization : Use slow evaporation from ethanol/water (1:1) to grow high-quality crystals.

Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : Software like SHELXL refines bond lengths, angles, and torsional parameters.

Q. Structural Insights :

  • The 2-chlorophenyl group introduces steric hindrance, affecting nucleophilic attack at the amide carbonyl.
  • Planarity of the amide bond (C-N-C=O) is critical for hydrogen-bonding interactions in biological systems.
    Comparable studies on N-ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide reveal analogous packing motifs .

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and biological interactions of 3-(2-chlorophenyl)-N-ethylpropanamide?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) correlate with stability and charge-transfer potential.
  • Electrostatic Potential Maps : Highlight nucleophilic (amide NH) and electrophilic (chlorophenyl Cl) sites.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

Case Study : DFT-guided analysis of 3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin predicted enhanced antibacterial activity upon cyclodextrin complexation, validated experimentally .

Q. What strategies resolve contradictions between observed biological activities of 3-(2-chlorophenyl)-N-ethylpropanamide and literature data?

  • Methodological Answer : Discrepancies may arise from:
  • Purity : Confirm >98% purity via HPLC (e.g., C18 column, acetonitrile/water gradient).
  • Assay Conditions : Standardize cell lines, solvent controls (DMSO < 0.1%), and incubation times.
  • Structural Analogues : Compare substituent effects (e.g., 2-chloro vs. 3-chlorophenyl derivatives ).

Example : Antimicrobial activity of a 2-chlorophenyl coumarin derivative increased 3-fold when complexed with cyclodextrin due to improved solubility .

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